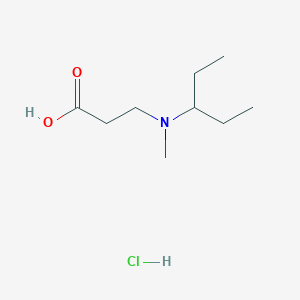

![molecular formula C9H17NO B2875694 3-Methoxy-1-azaspiro[4.4]nonane CAS No. 2580254-67-5](/img/structure/B2875694.png)

3-Methoxy-1-azaspiro[4.4]nonane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

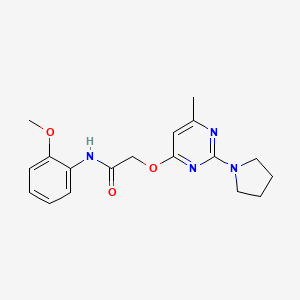

3-Methoxy-1-azaspiro[4.4]nonane is a chemical compound with the CAS Number: 2580254-67-5 . It has a molecular weight of 155.24 . It is in liquid form .

Synthesis Analysis

The synthesis of 1-azaspiro[4.4]nonane derivatives, which includes this compound, can be enabled by a domino radical bicyclization involving the formation and capture of alkoxyaminyl radicals . Another method involves the use of free radical chemistry to prepare spiro-heterocycles fused with a pyranose or furanose carbohydrate skeleton .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H17NO/c1-11-8-6-9 (10-7-8)4-2-3-5-9/h8,10H,2-7H2,1H3 . The InChI key is BKGJDAUOWPSORH-UHFFFAOYSA-N .Chemical Reactions Analysis

The construction of the 1-azaspiro[4.4]nonane skeleton, which includes this compound, involves a radical cascade initiated by the C1′-radical followed by two consecutive 5-exo-trig cyclizations .Physical And Chemical Properties Analysis

This compound is a liquid . It is stored at a temperature of 4°C . The compound has a molecular weight of 155.24 .Scientific Research Applications

Efficient Synthesis and Structural Applications

Triazole-containing Spiro Dilactones : The synthesis of triazole-containing spiro dilactones involves efficient preparation from ethoxycarbonyltetrahydrofuran-2-ones, with 3-Methoxy-1-azaspiro[4.4]nonane derivatives serving as intermediates. This method yields multifunctional compounds in almost quantitative yields, highlighting its application in synthesizing structurally complex and potentially biologically active molecules (Ghochikyan et al., 2016).

Anticonvulsant Activity of Fluorinated Derivatives : Research into N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane derivatives has shown that the introduction of fluoro or trifluoromethyl substituents enhances their anticonvulsant activity. These findings suggest that this compound derivatives could play a crucial role in developing new anticonvulsant medications (Obniska et al., 2006).

Synthesis of Complex Structures

Spiroaminals and Bioactive Compounds : The synthesis of 1-oxa-6-azaspiro[4.4]nonane and related ring systems are of interest due to their presence in natural or synthetic products with significant biological activities. These compounds represent challenging targets due to their novel skeletons and potential applications in medicinal chemistry, illustrating the broad utility of this compound derivatives in synthesizing bioactive molecules (Sinibaldi & Canet, 2008).

Key Structures of Bioactive Natural Products : The 1-azaspiro[4.4]nonane ring system is central to several bioactive natural products, including cephalotaxine derivatives with antileukemic activity. The development of new methods for constructing this ring system from this compound derivatives underscores its importance in the synthesis of compounds with potential therapeutic applications (El Bialy et al., 2005).

Mechanism of Action

The mechanism of action for the synthesis of 3-Methoxy-1-azaspiro[4.4]nonane involves the sequential generation and cyclization of N-alkoxyaminyl radicals . This process is facilitated by competition experiments in benzene at 80 °C with brominated oxime ethers using Bu3SnH as chain transfer and AIBN as the initiator .

Safety and Hazards

Properties

IUPAC Name |

3-methoxy-1-azaspiro[4.4]nonane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-11-8-6-9(10-7-8)4-2-3-5-9/h8,10H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKGJDAUOWPSORH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC2(CCCC2)NC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

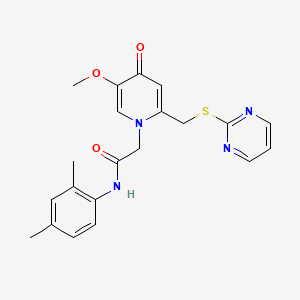

![2-[4-[[6-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2875613.png)

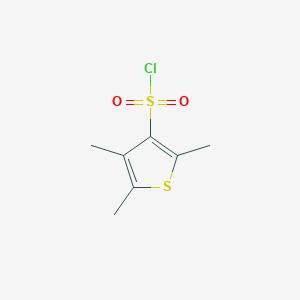

![2-{[(2,5-dimethylphenyl)sulfanyl]methyl}-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2875614.png)

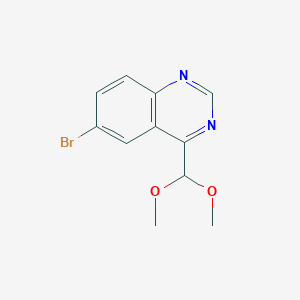

![2,4,6-trimethyl-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2875627.png)

![4-chloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2875629.png)

![2-ethoxy-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B2875632.png)

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2875634.png)